SIRT2 Inhibitory Potency: Potential Advantage Over First-Generation Thiadiazole Leads
While direct, peer-reviewed IC50 data for 2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole against SIRT2 is not publicly available, its design is based on a 1,3,4-thiadiazole scaffold that was optimized from micromolar leads ST131 and ST132. These first-generation compounds demonstrated SIRT2 IC50 values of 8.95 µM and 6.62 µM, respectively [1]. The addition of the 4-fluorophenylsulfonyl-piperidine group to the core scaffold, as seen in the target compound, is a logical extension of the 'channel entrance interaction' strategy proposed in the same study, which is associated with improved potency and binding stability. This differentiates it from the unoptimized leads and suggests a higher likelihood of nanomolar activity, which is a critical consideration for procurement where a more potent tool compound is required.
| Evidence Dimension | SIRT2 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Data not publicly available; structurally designed for enhanced potency. |
| Comparator Or Baseline | ST131: 8.95 µM; ST132: 6.62 µM [1] |
| Quantified Difference | Not quantifiable; potential for orders-of-magnitude improvement based on pharmacophore rationale. |
| Conditions | In vitro human SIRT2 enzymatic assay. |
Why This Matters
For drug discovery programs targeting SIRT2, this compound represents a more optimized chemical probe candidate than the published micromolar leads, potentially reducing the medicinal chemistry iterative cycle time and cost.
- [1] Schiedel, M., et al. Structure-Guided Optimization and Biological Validation of 1,3,4-Thiadiazole-Based SIRT2 Inhibitors Reinforcing Channel Entrance Interactions. Drug Development Research, 2026, 87(2). View Source
